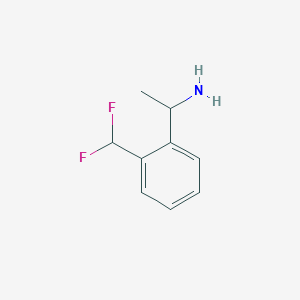
(R)-3-Fluoro-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Fluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoro-2-methylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-methylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-3-Fluoro-2-methylpropanoic acid may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in ®-3-Fluoro-2-methylpropanoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
®-3-Fluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Fluoro-2-methylpropanoic acid: The enantiomer of ®-3-Fluoro-2-methylpropanoic acid, which has different biological activities due to its chiral nature.
3-Fluoropropanoic acid: A similar compound without the methyl group, which may have different reactivity and applications.
2-Fluoro-2-methylpropanoic acid: A structural isomer with the fluorine atom on a different carbon, leading to different chemical properties.
Uniqueness
®-3-Fluoro-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methyl group
Properties
Molecular Formula |
C4H7FO2 |
|---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
IGWDEZHXQDTZQV-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CF)C(=O)O |
Canonical SMILES |
CC(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12980295.png)
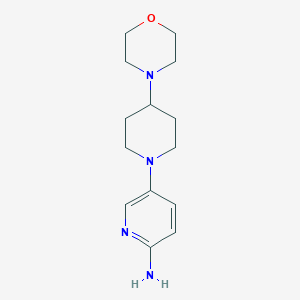
![8-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12980306.png)
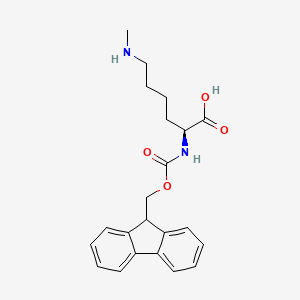
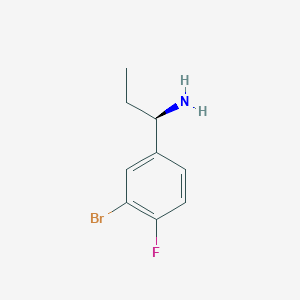

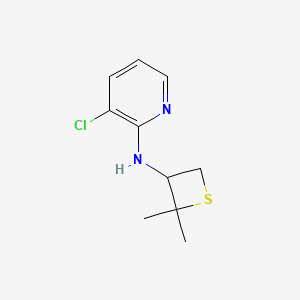
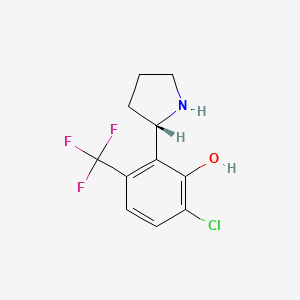
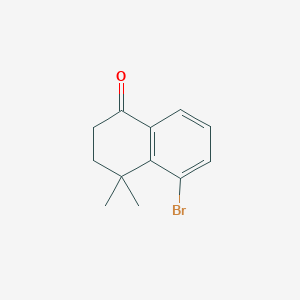
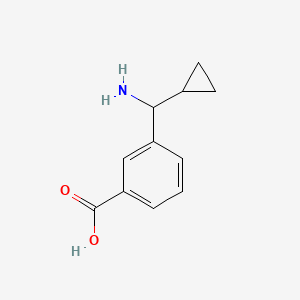

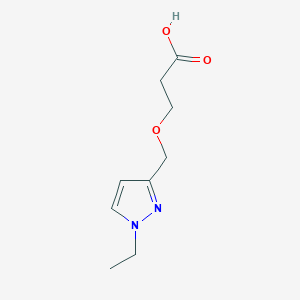
![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)
